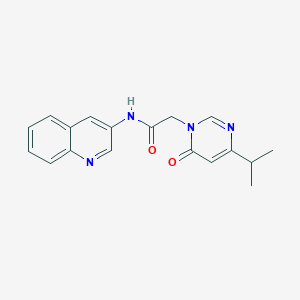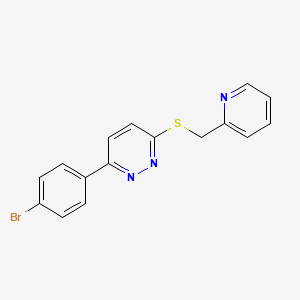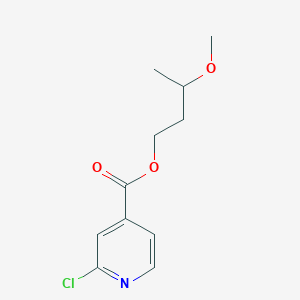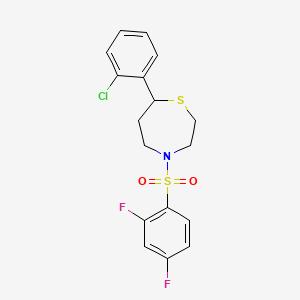
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide is a synthetic molecule featuring a pyrimidine ring, an acetamide group, and a quinoline moiety. These structural components suggest potential biological activity and a variety of applications in scientific research, particularly in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process involving the following general steps:
Formation of 4-isopropyl-6-oxopyrimidine
React starting materials like isopropyl acetoacetate and urea under conditions that facilitate cyclization.
Typical conditions involve heating the reaction mixture and using a catalyst, such as ammonium acetate, in a suitable solvent like ethanol.
Quinoline Derivative Attachment
React the synthesized 4-isopropyl-6-oxopyrimidine with 3-quinolineacetic acid.
Employ coupling agents like EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine to form the amide bond.
Industrial Production Methods
For industrial-scale production, process optimization for higher yields and purity is crucial:
Use continuous flow reactors to maintain optimal reaction conditions.
Implement solvent recovery and recycling techniques to reduce waste and improve cost-efficiency.
化学反应分析
Types of Reactions
Oxidation: : Can be oxidized to introduce additional functional groups.
Reduction: : Reducing agents could modify the quinoline moiety.
Substitution: : Various substitutions can occur on the pyrimidine or quinoline rings, introducing functional diversity.
Common Reagents and Conditions
Oxidation: : Use reagents like PCC (pyridinium chlorochromate) under mild conditions.
Reduction: : Employ reagents like sodium borohydride in methanol.
Substitution: : Utilize halogenating agents (e.g., N-bromosuccinimide) for specific substitutions.
Major Products
Oxidation: : Formation of hydroxylated derivatives.
Reduction: : Conversion to less oxidized forms with modified biological activity.
科学研究应用
Chemistry
Used as a precursor in the synthesis of more complex molecules.
Studied for its reactivity and mechanisms in organic synthesis.
Biology
Evaluated for its potential as an enzyme inhibitor due to the presence of the quinoline ring.
Studied for antimicrobial and antiviral properties, leveraging its structural resemblance to known bioactive molecules.
Medicine
Investigated for anticancer activities, focusing on its interaction with DNA and relevant enzymes.
Potential use in designing drugs targeting specific receptors or enzymes involved in various diseases.
Industry
Employed in the development of new materials or as a catalyst in certain chemical reactions.
Used in the agrochemical industry for the development of novel pesticides or herbicides.
作用机制
Mechanism and Molecular Targets
Interacts with biological targets through hydrogen bonding and hydrophobic interactions.
Targets may include specific enzymes or receptors in cells, modulating their activity and producing a therapeutic effect.
Pathways Involved
Enzyme Inhibition: : Blocks enzyme active sites, inhibiting their function.
Signal Transduction Modulation: : Affects pathways involved in cell growth and survival.
相似化合物的比较
Similar Compounds
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide: : Similar structure with a pyridine ring instead of quinoline.
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide: : Methyl group instead of isopropyl on the pyrimidine ring.
Uniqueness
The combination of the isopropyl group on the pyrimidine ring and the quinoline moiety in 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide imparts unique properties, potentially enhancing its biological activity and specificity.
This detailed exploration of this compound underscores its significance in various scientific and industrial fields. Its unique structure and reactivity make it a promising candidate for further research and application development.
属性
IUPAC Name |
2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)-N-quinolin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12(2)16-8-18(24)22(11-20-16)10-17(23)21-14-7-13-5-3-4-6-15(13)19-9-14/h3-9,11-12H,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKGTRRRUVZBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine-1-carboxylate](/img/structure/B2912870.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-methylbutanamide](/img/structure/B2912874.png)


![(2E)-4-(dimethylamino)-N-[6-oxo-2-(propan-2-yl)-octahydropyrrolo[1,2-a]pyrazin-7-yl]but-2-enamide](/img/structure/B2912878.png)

![1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)urea](/img/structure/B2912880.png)
![N-[4-(dimethylsulfamoyl)phenyl]morpholine-4-carboxamide](/img/structure/B2912882.png)
![1-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide](/img/structure/B2912885.png)
![2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2912888.png)
![N-(3-acetamidophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2912890.png)
![5-bromo-2-chloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2912892.png)
![3-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2912893.png)
